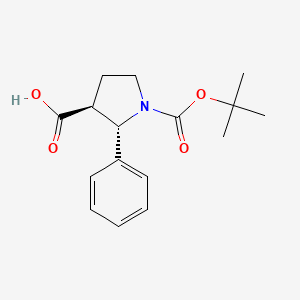

trans-1-Boc-2-phenyl-pyrrolidine-3-carboxylic acid

Description

BenchChem offers high-quality trans-1-Boc-2-phenyl-pyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-1-Boc-2-phenyl-pyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-phenylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-9-12(14(18)19)13(17)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNMGJNQZIAVFJE-QWHCGFSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Stereoselective Synthesis of trans-1-Boc-2-phenyl-pyrrolidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoselective synthesis of trans-1-Boc-2-phenyl-pyrrolidine-3-carboxylic acid, a chiral building block of significant interest in medicinal chemistry and drug development.[1] The pyrrolidine scaffold is a prevalent motif in numerous biologically active compounds, and the ability to control the stereochemistry at the 2 and 3 positions is crucial for optimizing pharmacological activity. This document delves into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for achieving high diastereoselectivity in favor of the trans isomer. Key methodologies, including organocatalytic Michael additions and 1,3-dipolar cycloadditions, are critically examined, providing researchers with the necessary insights to implement these synthetic routes effectively and troubleshoot potential challenges.

Introduction: The Significance of Substituted Pyrrolidines

The pyrrolidine ring is a privileged heterocyclic motif frequently encountered in a vast array of natural products, pharmaceuticals, and agrochemicals. Its conformational rigidity and the stereochemical diversity afforded by substitution patterns make it an attractive scaffold for the design of novel therapeutic agents. Specifically, 2,3-disubstituted pyrrolidines serve as key intermediates in the synthesis of a wide range of biologically active molecules, including enzyme inhibitors, receptor antagonists, and antiviral agents.

The precise spatial arrangement of substituents on the pyrrolidine ring is paramount in dictating the molecule's interaction with its biological target. The trans configuration of the 2-phenyl and 3-carboxylic acid groups in the title compound, for instance, can profoundly influence its binding affinity and efficacy. Consequently, the development of robust and highly stereoselective synthetic methods to access specific diastereomers is a critical endeavor in modern organic synthesis. This guide will focus on elucidating the most effective strategies for the synthesis of trans-1-Boc-2-phenyl-pyrrolidine-3-carboxylic acid, a versatile intermediate protected with a tert-butyloxycarbonyl (Boc) group, which facilitates further synthetic manipulations.[1]

Strategic Approaches to Stereocontrol

The primary challenge in the synthesis of trans-1-Boc-2-phenyl-pyrrolidine-3-carboxylic acid lies in the diastereoselective formation of the two contiguous stereocenters at the C2 and C3 positions. Several powerful strategies have been developed to address this challenge, with organocatalytic Michael additions and 1,3-dipolar cycloadditions emerging as particularly effective approaches.

Organocatalytic Michael Addition: A Powerful Tool for Asymmetric C-C Bond Formation

The organocatalytic Michael addition represents a cornerstone of modern asymmetric synthesis, enabling the enantioselective and diastereoselective formation of carbon-carbon bonds under mild conditions. In the context of synthesizing the target molecule, this strategy typically involves the conjugate addition of a nucleophile to an α,β-unsaturated acceptor, followed by a subsequent cyclization and reduction sequence.

A plausible and effective route commences with the Michael addition of a nitromethane equivalent to an electron-deficient alkene, catalyzed by a chiral organocatalyst. The resulting γ-nitrocarbonyl compound can then be subjected to reductive cyclization to furnish the desired pyrrolidine ring system. The stereochemical outcome of the initial Michael addition is directed by the chiral catalyst, which creates a chiral environment around the reactants, favoring the formation of one enantiomer of the Michael adduct. Subsequent transformations are then designed to proceed with high diastereoselectivity, ultimately yielding the desired trans product.

Causality Behind Experimental Choices: The choice of a chiral primary amine-thiourea catalyst, for instance, is predicated on its ability to activate both the electrophile (via iminium ion formation) and the nucleophile (via hydrogen bonding with the thiourea moiety). This dual activation model provides a highly organized transition state, leading to excellent stereocontrol. The selection of the nitroalkane as the nucleophile is advantageous due to the versatility of the nitro group, which can be readily reduced to an amine to facilitate the final ring closure.

1,3-Dipolar Cycloaddition: A Convergent Approach to Pyrrolidine Synthesis

The [3+2] cycloaddition between an azomethine ylide and a dipolarophile is a highly efficient and atom-economical method for the construction of the pyrrolidine ring.[2] This concerted or stepwise pathway allows for the simultaneous formation of two new carbon-carbon bonds and the creation of up to four new stereocenters with a high degree of stereocontrol.

For the synthesis of trans-1-Boc-2-phenyl-pyrrolidine-3-carboxylic acid, an azomethine ylide is generated in situ from the condensation of an α-amino acid ester (such as N-Boc-glycine ethyl ester) and an aldehyde (benzaldehyde). This dipole then reacts with a suitable dipolarophile, for example, an α,β-unsaturated ester like ethyl acrylate. The stereoselectivity of the cycloaddition can be influenced by the choice of catalyst, the nature of the substituents on both the dipole and the dipolarophile, and the reaction conditions. The use of chiral ligands in conjunction with a metal catalyst, such as copper(I) or silver(I), can induce high levels of enantioselectivity and diastereoselectivity.[3]

Causality Behind Experimental Choices: The preference for the trans diastereomer in many 1,3-dipolar cycloadditions can be rationalized by considering the transition state geometries. The endo approach of the dipolarophile to the azomethine ylide is often disfavored due to steric hindrance between the substituents on the dipole and the dipolarophile. Conversely, the exo approach, which leads to the trans product, is sterically more favorable and thus often the major pathway. The choice of a Boc protecting group on the nitrogen atom of the amino acid precursor is strategic, as it not only prevents side reactions but also influences the electronic properties and reactivity of the resulting azomethine ylide.

Experimental Protocols and Methodologies

The following section provides a detailed, step-by-step protocol for the synthesis of trans-1-Boc-2-phenyl-pyrrolidine-3-carboxylic acid via a well-established organocatalytic Michael addition and subsequent reductive cyclization.

Synthesis of Ethyl trans-1-Boc-2-phenylpyrrolidine-3-carboxylate

This protocol is adapted from established methodologies in the field of asymmetric organocatalysis.

Step 1: Organocatalytic Michael Addition of Nitromethane to Ethyl Cinnamate

-

Materials:

-

Ethyl cinnamate (1.0 equiv)

-

Nitromethane (3.0 equiv)

-

Chiral primary amine-thiourea catalyst (e.g., Takemoto catalyst, 10 mol%)

-

Toluene (anhydrous)

-

4Å Molecular sieves

-

-

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add the chiral primary amine-thiourea catalyst and 4Å molecular sieves.

-

Add anhydrous toluene to the flask, followed by ethyl cinnamate.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add nitromethane dropwise to the stirred solution.

-

Allow the reaction to stir at 0 °C for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired γ-nitro ester.

-

Step 2: Reductive Cyclization to the Pyrrolidine Ring

-

Materials:

-

γ-Nitro ester from Step 1 (1.0 equiv)

-

Raney Nickel (catalytic amount) or Palladium on Carbon (10 wt%)

-

Methanol (anhydrous)

-

Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv)

-

Triethylamine (1.5 equiv)

-

Hydrogen gas (balloon or Parr apparatus)

-

-

Procedure:

-

Dissolve the γ-nitro ester in anhydrous methanol in a suitable hydrogenation vessel.

-

Add the hydrogenation catalyst (Raney Nickel or Pd/C) to the solution.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the crude amine intermediate in a suitable solvent such as dichloromethane.

-

Add triethylamine, followed by the dropwise addition of a solution of Boc₂O in dichloromethane.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield ethyl trans-1-Boc-2-phenylpyrrolidine-3-carboxylate. The trans diastereomer is typically the major product due to thermodynamic control during the cyclization and epimerization of the C3 position.

-

Hydrolysis to trans-1-Boc-2-phenyl-pyrrolidine-3-carboxylic acid

-

Materials:

-

Ethyl trans-1-Boc-2-phenylpyrrolidine-3-carboxylate (1.0 equiv)

-

Lithium hydroxide (LiOH, 2.0-3.0 equiv)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve the ester in a mixture of THF and water (typically a 3:1 to 2:1 ratio).

-

Add lithium hydroxide and stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

-

Once the reaction is complete, remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford trans-1-Boc-2-phenyl-pyrrolidine-3-carboxylic acid as a solid. The product can be further purified by recrystallization if necessary.

-

Data Presentation and Validation

Quantitative data for a representative synthesis is summarized in the table below.

| Step | Product | Yield (%) | Diastereomeric Ratio (trans:cis) |

| 1 | γ-Nitro ester | 85-95 | N/A |

| 2 | Ethyl trans-1-Boc-2-phenylpyrrolidine-3-carboxylate | 70-80 | >10:1 |

| 3 | trans-1-Boc-2-phenyl-pyrrolidine-3-carboxylic acid | 90-98 | >10:1 |

Self-Validating System: The stereochemical integrity of the final product should be confirmed by nuclear magnetic resonance (NMR) spectroscopy. The coupling constants between the protons at C2 and C3 in the ¹H NMR spectrum are diagnostic for determining the relative stereochemistry. For the trans isomer, a smaller coupling constant (typically in the range of 2-5 Hz) is expected, whereas the cis isomer would exhibit a larger coupling constant (typically 7-10 Hz). Further confirmation can be obtained through 2D NMR techniques such as NOESY. The enantiomeric excess of the product can be determined by chiral high-performance liquid chromatography (HPLC) analysis.

Visualizing the Synthetic Pathway

The following diagrams illustrate the key transformations in the synthesis of trans-1-Boc-2-phenyl-pyrrolidine-3-carboxylic acid.

Caption: Synthetic route via organocatalytic Michael addition.

Caption: Synthetic route via 1,3-dipolar cycloaddition.

Conclusion

The stereoselective synthesis of trans-1-Boc-2-phenyl-pyrrolidine-3-carboxylic acid is a challenging yet achievable goal in modern organic chemistry. This guide has outlined two powerful and reliable strategies: organocatalytic Michael addition followed by reductive cyclization, and 1,3-dipolar cycloaddition. By understanding the mechanistic principles that govern the stereochemical outcomes of these reactions and by adhering to carefully optimized experimental protocols, researchers can confidently access this valuable chiral building block in high yield and with excellent diastereoselectivity. The methodologies described herein provide a solid foundation for the synthesis of not only the title compound but also a wide range of other structurally related and pharmaceutically relevant pyrrolidine derivatives.

References

-

Diaz Buezo, N., Jiménez, A., Pedregal, C., & Paloma, C. (2006). Stereoselective synthesis of trans-2,3-disubstituted pyrrolidines via addition to N-acyliminium ions. Tetrahedron Letters, 47(15), 2489-2492. [Link]

-

Li, W., & Zhang, X. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. The Journal of Organic Chemistry, 86(13), 8875-8886. [Link]

-

Wang, Y., et al. (2022). Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Science, 13(4), 1058-1064. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Diastereoselective Synthesis of trans-1-Boc-2-phenyl-pyrrolidine-3-carboxylic Acid via Michael Addition

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Specifically, substituted pyrrolidine-3-carboxylic acids, such as the trans-1-Boc-2-phenyl derivative, are crucial chiral building blocks. This guide provides an in-depth protocol for the diastereoselective synthesis of this target molecule, leveraging a strategic intramolecular Michael addition. We will explore the mechanistic underpinnings of the diastereoselectivity, provide a detailed, reproducible experimental protocol, and discuss the rationale behind key procedural choices, offering a comprehensive resource for researchers in organic synthesis and drug development.

Introduction: Significance of the Pyrrolidine Scaffold

The pyrrolidine ring system is a cornerstone of modern pharmacology and organic chemistry. Its unique conformational constraints and ability to participate in hydrogen bonding have made it a favored structural motif in the design of enzyme inhibitors, receptor agonists, and other therapeutics.[1][2] The stereochemical arrangement of substituents on the pyrrolidine ring is paramount to its biological activity. The trans-2,3-disubstituted pattern, in particular, is a key feature in a variety of compounds, demanding synthetic methods that can control this stereochemistry with high fidelity.

The title compound, trans-1-Boc-2-phenyl-pyrrolidine-3-carboxylic acid, serves as a valuable intermediate. The Boc (tert-butoxycarbonyl) group provides robust protection of the nitrogen atom, which is stable under a range of conditions but can be selectively removed when needed.[3][4] The phenyl and carboxylic acid moieties offer versatile handles for further synthetic elaboration, making this a highly sought-after building block for creating complex molecular architectures.

Retrosynthetic Analysis and Synthetic Strategy

The core of our strategy involves the formation of the pyrrolidine ring through an intramolecular aza-Michael addition.[5] This approach is efficient and often provides excellent stereocontrol. The retrosynthetic breakdown is as follows:

The target molecule 1 can be disconnected at the N1-C5 and C3-C4 bonds, revealing a linear precursor 2 . This precursor is an amino ester containing a Michael acceptor (an α,β-unsaturated ester). The intramolecular cyclization of 2 is the key bond-forming step. Precursor 2 can be synthesized from two commercially available starting materials: L-phenylglycine methyl ester 3 and ethyl 4-bromocrotonate 4 .

Caption: Retrosynthetic pathway for the target pyrrolidine.

Mechanism of Diastereoselection

The high trans-diastereoselectivity observed in the intramolecular Michael addition is a direct consequence of thermodynamic and steric control during the ring-closing step. The reaction proceeds via the formation of an enolate intermediate after the conjugate addition of the nitrogen nucleophile.

The key to selectivity lies in the relative stability of the possible transition states leading to the cis and trans products.

-

Nucleophilic Attack: The secondary amine of the linear precursor attacks the β-carbon of the α,β-unsaturated ester.

-

Enolate Formation: This addition generates a five-membered ring with an enolate intermediate.

-

Protonation: The enolate is then protonated to give the final product.

The phenyl group at C2 and the ester group at C3 are the two largest substituents. In the transition state leading to the trans product, these two bulky groups can orient themselves in a pseudo-equatorial position on opposite faces of the forming ring, minimizing steric repulsion. Conversely, the transition state for the cis isomer would force these groups into closer proximity, resulting in significant steric strain. Therefore, the pathway leading to the trans isomer is energetically favored, resulting in it being the major product.

Caption: Rationale for the observed trans-diastereoselectivity.

Detailed Experimental Protocol

This synthesis is a multi-step procedure. Caution should be exercised, and all steps should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: N-Alkylation of L-Phenylglycine Methyl Ester

-

To a solution of L-phenylglycine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM, 0.2 M), add triethylamine (TEA, 2.2 eq) at 0 °C and stir for 15 minutes.

-

Add ethyl 4-bromocrotonate (1.1 eq) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the N-alkylated intermediate.

Step 2: Boc Protection

-

Dissolve the N-alkylated intermediate (1.0 eq) in DCM (0.2 M).[6]

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and TEA (1.5 eq).[6]

-

Stir the reaction at room temperature for 4 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected linear precursor. This product is often used in the next step without further purification.

Step 3: Intramolecular Michael Addition (Cyclization)

-

Dissolve the crude Boc-protected precursor (1.0 eq) in tetrahydrofuran (THF, 0.1 M).

-

Cool the solution to -78 °C under a nitrogen atmosphere.

-

Add a solution of lithium hexamethyldisilazide (LHMDS, 1.1 eq, 1.0 M in THF) dropwise.

-

Stir the reaction at -78 °C for 2 hours.

-

Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography to yield the cyclized ester as a mixture of diastereomers, with the trans isomer predominating.

Step 4: Saponification

-

Dissolve the purified ester (1.0 eq) in a 3:1 mixture of THF and water.

-

Add lithium hydroxide (LiOH, 2.0 eq).

-

Stir the reaction at room temperature for 6 hours, or until TLC indicates complete consumption of the starting material.

-

Acidify the reaction mixture to pH ~3 with 1 M hydrochloric acid (HCl).

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, trans-1-Boc-2-phenyl-pyrrolidine-3-carboxylic acid.

Data and Expected Results

The following table summarizes the expected outcomes for the key steps of the synthesis. Yields and diastereomeric ratios are representative and may vary based on reaction scale and purity of reagents.

| Step | Product | Typical Yield | Diastereomeric Ratio (trans:cis) | Analytical Method |

| 1 | N-Alkylated Intermediate | 75-85% | N/A | ¹H NMR, LC-MS |

| 2 | Boc-Protected Precursor | 90-98% | N/A | ¹H NMR, LC-MS |

| 3 | Cyclized Ester | 65-75% | >10:1 | ¹H NMR, HPLC |

| 4 | Final Carboxylic Acid | >95% | >10:1 | ¹H NMR, ¹³C NMR, HRMS |

Troubleshooting and Optimization

-

Low Yield in Step 1: Ensure the L-phenylglycine methyl ester hydrochloride is fully neutralized by the base before adding the alkylating agent. Incomplete neutralization can lead to side reactions.

-

Incomplete Cyclization (Step 3): The choice of base is critical. Strong, non-nucleophilic bases like LHMDS or KHMDS are preferred. Ensure anhydrous conditions, as water can quench the base and the enolate intermediate. The temperature must be maintained at -78 °C to minimize side reactions.

-

Poor Diastereoselectivity: If the trans:cis ratio is lower than expected, ensure the cyclization reaction is run at a low temperature for a sufficient duration. Allowing the reaction to warm prematurely can erode selectivity.

Conclusion

The diastereoselective synthesis of trans-1-Boc-2-phenyl-pyrrolidine-3-carboxylic acid presented herein is a robust and reproducible method that utilizes a key intramolecular Michael addition. This strategy provides high stereocontrol, affording the desired trans isomer as the major product. The detailed protocol and mechanistic insights serve as a valuable resource for chemists engaged in the synthesis of complex chiral molecules for pharmaceutical and research applications. The final product is a versatile building block, poised for further elaboration into a wide array of biologically relevant targets.

References

-

Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6089-6092. [Link]

-

Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]

-

Ruiz-Olalla, A., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. The Journal of Organic Chemistry. [Link]

-

Clayden, J., & West, R. (2012). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry. [Link]

-

Kozlov, I. G., & Orlov, V. D. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]

Sources

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. rsc.org [rsc.org]

The Art of Asymmetry: A Technical Guide to the Synthesis of Substituted Pyrrolidine-3-Carboxylic Acid Derivatives

Abstract

The substituted pyrrolidine-3-carboxylic acid scaffold is a cornerstone of modern medicinal chemistry, appearing in a multitude of biologically active compounds and approved pharmaceuticals. The precise stereochemical arrangement of substituents on the pyrrolidine ring is often critical for target engagement and therapeutic efficacy. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core strategies for the asymmetric synthesis of these valuable building blocks. We will delve into the mechanistic underpinnings of key transformations, provide field-proven insights into experimental design, and present detailed, actionable protocols for the synthesis of enantioenriched substituted pyrrolidine-3-carboxylic acid derivatives.

Introduction: The Privileged Pyrrolidine-3-Carboxylic Acid Scaffold

The pyrrolidine ring, a five-membered saturated heterocycle, is a recurring motif in a vast array of natural products and synthetic drugs.[1] The incorporation of a carboxylic acid functionality at the 3-position, often in a specific stereochemical orientation, imparts a unique conformational rigidity and provides a handle for further functionalization, making it a highly sought-after scaffold in drug discovery.[2] Derivatives of (R)-pyrrolidine-3-carboxylic acid, for instance, have been explored as enzyme inhibitors and receptor agonists.[2] The critical role of stereochemistry in the biological activity of these compounds necessitates the development of robust and efficient asymmetric synthetic methods. This guide will explore the primary strategies to achieve this, focusing on catalytic asymmetric reactions that offer high levels of stereocontrol.

Core Asymmetric Synthetic Strategies

The asymmetric synthesis of substituted pyrrolidine-3-carboxylic acids can be broadly categorized into several key strategies. The choice of a particular method often depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis. Here, we will explore three of the most powerful and versatile approaches: catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, asymmetric Michael additions, and organocatalytic cascade reactions.

Catalytic Asymmetric 1,3-Dipolar Cycloaddition of Azomethine Ylides

The [3+2] cycloaddition between an azomethine ylide and a dipolarophile is arguably one of the most powerful methods for the construction of the pyrrolidine ring, allowing for the creation of multiple stereocenters in a single, atom-economical step.[3] The use of chiral catalysts, typically metal-ligand complexes, enables the enantioselective synthesis of highly substituted pyrrolidines.[4]

Mechanism and Stereocontrol:

The catalytic cycle typically begins with the in situ generation of an azomethine ylide from an imine precursor, often an α-imino ester, in the presence of a metal catalyst and a base. The chiral ligand coordinated to the metal center creates a chiral environment that directs the facial selectivity of the cycloaddition. The reaction can proceed through either an endo or exo transition state, leading to different diastereomers. The stereochemical outcome is influenced by a delicate interplay of steric and electronic factors, including the nature of the catalyst, the ligand, the substituents on the azomethine ylide, and the dipolarophile.[5]

Sources

- 1. mdpi.com [mdpi.com]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent advances in the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of trans-1-Boc-2-phenyl-pyrrolidine-3-carboxylic acid

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for trans-1-Boc-2-phenyl-pyrrolidine-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the structural features of this important synthetic intermediate through the lens of NMR spectroscopy. The unique structural characteristics of this molecule, including the trans stereochemistry of the pyrrolidine ring and the presence of a bulky Boc protecting group, give rise to a distinct NMR fingerprint that is crucial for its unambiguous identification and characterization.

Introduction

trans-1-Boc-2-phenyl-pyrrolidine-3-carboxylic acid is a valuable building block in medicinal chemistry and organic synthesis.[1][2] Its rigid pyrrolidine scaffold, combined with the stereochemically defined phenyl and carboxylic acid substituents, makes it an attractive precursor for the synthesis of a wide range of biologically active molecules. Accurate structural elucidation is paramount, and NMR spectroscopy stands as the most powerful tool for this purpose, providing detailed information about the molecular framework and stereochemistry. This guide will delve into the expected ¹H and ¹³C NMR spectra of this compound, offering insights into the chemical shifts and coupling constants anticipated for each nucleus.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of trans-1-Boc-2-phenyl-pyrrolidine-3-carboxylic acid is expected to exhibit distinct signals for the protons of the pyrrolidine ring, the phenyl group, and the Boc protecting group. The trans relationship between the phenyl group at C2 and the carboxylic acid at C3 dictates specific spatial arrangements, which in turn influence the chemical shifts and coupling constants of the adjacent protons. Due to the presence of the bulky Boc group, rotation around the N-C(O) bond can be restricted, potentially leading to the observation of rotamers at lower temperatures.[3] For the purpose of this guide, we will consider the spectrum at room temperature where the exchange between rotamers is typically fast on the NMR timescale, resulting in an averaged spectrum.

Table 1: Predicted ¹H NMR Data for trans-1-Boc-2-phenyl-pyrrolidine-3-carboxylic acid (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Phenyl-H | 7.20-7.40 | m | - | 5H |

| H-2 | ~4.8-5.0 | d | ~7-9 | 1H |

| H-3 | ~3.2-3.4 | ddd | ~7-9, ~7-9, ~5-7 | 1H |

| H-5a | ~3.6-3.8 | m | - | 1H |

| H-5b | ~3.3-3.5 | m | - | 1H |

| H-4a | ~2.2-2.4 | m | - | 1H |

| H-4b | ~2.0-2.2 | m | - | 1H |

| Boc-C(CH₃)₃ | ~1.45 | s | - | 9H |

| COOH | > 10 | br s | - | 1H |

Rationale for Assignments:

-

Phenyl Protons: The protons on the phenyl ring are expected to appear in the aromatic region (7.20-7.40 ppm) as a complex multiplet.

-

H-2 (Methine Proton): This proton is adjacent to the nitrogen atom and the phenyl group. The deshielding effect of both groups will shift its signal downfield. Its multiplicity will be a doublet due to coupling with H-3. The trans relationship with H-3 is expected to result in a coupling constant of approximately 7-9 Hz.

-

H-3 (Methine Proton): This proton is coupled to H-2 and the two diastereotopic protons at C-4. Therefore, it is expected to appear as a doublet of doublet of doublets (ddd).

-

H-4 and H-5 (Methylene Protons): The protons on C4 and C5 are diastereotopic and will appear as complex multiplets. The protons on C5, being adjacent to the nitrogen atom, will be shifted further downfield compared to the C4 protons.

-

Boc Protons: The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet at approximately 1.45 ppm.[4]

-

Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, and its position can be concentration and solvent dependent.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Each unique carbon atom will give rise to a single resonance.

Table 2: Predicted ¹³C NMR Data for trans-1-Boc-2-phenyl-pyrrolidine-3-carboxylic acid (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| COOH | ~175-180 |

| Boc-C=O | ~154-156 |

| Phenyl-C (quaternary) | ~138-142 |

| Phenyl-CH | ~127-129 |

| Boc-C(CH₃)₃ (quaternary) | ~80-82 |

| C-2 | ~65-70 |

| C-5 | ~46-50 |

| C-3 | ~45-49 |

| C-4 | ~30-35 |

| Boc-C(CH₃)₃ | ~28.5 |

Rationale for Assignments:

-

Carbonyl Carbons: The carboxylic acid carbonyl carbon is expected at the most downfield position (~175-180 ppm), followed by the carbamate carbonyl of the Boc group (~154-156 ppm).[5]

-

Aromatic Carbons: The quaternary carbon of the phenyl ring attached to the pyrrolidine ring will be in the 138-142 ppm region, while the protonated aromatic carbons will appear between 127-129 ppm.

-

Boc Quaternary Carbon: The quaternary carbon of the tert-butyl group is characteristically found around 80-82 ppm.

-

Pyrrolidine Ring Carbons: C-2, being attached to both the nitrogen and the phenyl group, will be the most downfield of the ring carbons (~65-70 ppm). C-5, adjacent to the nitrogen, will appear around 46-50 ppm. C-3, bearing the carboxylic acid group, will be in a similar region to C-5. C-4 will be the most upfield of the ring carbons (~30-35 ppm).

-

Boc Methyl Carbons: The three equivalent methyl carbons of the Boc group will give a sharp signal at approximately 28.5 ppm.[6]

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for this compound would involve the following steps:

-

Sample Preparation: Dissolve 5-10 mg of trans-1-Boc-2-phenyl-pyrrolidine-3-carboxylic acid in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[7]

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Employ a standard pulse sequence with a 45-degree pulse angle and a relaxation delay of 2 seconds.

-

A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase and baseline correct the resulting spectra.

-

Reference the spectra to the TMS signal at 0.00 ppm for ¹H and the residual CHCl₃ signal at 77.16 ppm for ¹³C.[8]

-

Visualization of Key Structural Features

The following diagrams illustrate the structure of the molecule and the expected NMR correlations.

Caption: Molecular structure of trans-1-Boc-2-phenyl-pyrrolidine-3-carboxylic acid.

Caption: Key ¹H-¹H coupling interactions in the pyrrolidine ring.

Conclusion

The ¹H and ¹³C NMR spectra of trans-1-Boc-2-phenyl-pyrrolidine-3-carboxylic acid provide a wealth of structural information that is essential for its unambiguous characterization. By understanding the expected chemical shifts, multiplicities, and coupling constants, researchers can confidently verify the identity and purity of this important synthetic intermediate. This guide, by synthesizing data from related structures and fundamental NMR principles, serves as a valuable resource for scientists engaged in the synthesis and application of this and similar molecules.

References

-

Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

The Royal Society of Chemistry. Facile Access to α-Aryl Substituted Pyrrolidines. [Link]

-

SpectraBase. 1-Boc-pyrrolidine. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

-

PubChem. N-Boc-pyrrolidine. [Link]

-

Amerigo Scientific. Trans-1-Boc-2-phenyl-pyrrolidine-3-carboxylic acid. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Trans-1-Boc-2-phenyl-pyrrolidine-3-carboxylic acid - Amerigo Scientific [amerigoscientific.com]

- 3. rsc.org [rsc.org]

- 4. spectrabase.com [spectrabase.com]

- 5. mdpi.com [mdpi.com]

- 6. N-Boc-pyrrolidine | C9H17NO2 | CID 643455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. macmillan.princeton.edu [macmillan.princeton.edu]

- 8. benchchem.com [benchchem.com]

Unambiguous Stereochemical Assignment of Substituted Pyrrolidine Derivatives: A Technical Guide to X-ray Crystallography

Foreword: The Imperative of Stereochemical Fidelity in Pyrrolidine-Based Drug Discovery

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its non-planar, puckered nature gives rise to multiple stereocenters, and the precise three-dimensional arrangement of substituents dictates the molecule's interaction with its biological target. A change in stereochemistry can dramatically alter pharmacological activity, transforming a potent therapeutic into an inactive or even toxic compound. Therefore, the unambiguous determination of the absolute configuration of substituted pyrrolidine derivatives is not merely an academic exercise but a critical step in the drug discovery and development pipeline.[3][4] While various analytical techniques can provide information on relative stereochemistry, single-crystal X-ray crystallography remains the gold standard for the definitive assignment of absolute stereochemistry.[5][6][7] This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of the application of X-ray crystallography for the stereochemical confirmation of substituted pyrrolidine derivatives.

The Fundamental Principles: From Crystal to 3D Structure

Single-crystal X-ray diffraction is a powerful analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, bond angles, and the precise spatial arrangement of atoms.[8][9] The process hinges on the ability of a well-ordered crystal to diffract a monochromatic X-ray beam in a predictable pattern.[8]

The Phenomenon of Anomalous Dispersion: The Key to Absolute Stereochemistry

Under normal scattering conditions, the diffraction pattern of a chiral molecule and its mirror image (enantiomer) are identical, a principle known as Friedel's Law.[3] However, when the energy of the incident X-rays is near the absorption edge of an atom within the crystal, a phenomenon called anomalous dispersion occurs.[3][10] This results in a phase shift in the scattered X-rays, causing a breakdown of Friedel's Law.[3] The differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) can then be measured and used to determine the absolute configuration of the molecule.[11]

The Experimental Workflow: A Step-by-Step Guide

The successful application of X-ray crystallography for stereochemical confirmation requires a meticulous and systematic approach. The following workflow outlines the critical stages, from obtaining suitable crystals to final structure validation.

Figure 1: A comprehensive workflow for the X-ray crystallographic analysis of substituted pyrrolidine derivatives.

The Crucial First Step: Growing High-Quality Crystals

Obtaining a single, well-ordered crystal of the substituted pyrrolidine derivative is often the most challenging step in the entire process.[12] The quality of the crystal directly impacts the resolution and accuracy of the final structure.

Experimental Protocol: Crystallization of Substituted Pyrrolidine Derivatives

-

Material Purity: Start with a highly purified sample of the pyrrolidine derivative (>98% purity as determined by techniques such as NMR and HPLC). Impurities can inhibit crystal nucleation and growth.

-

Solvent Selection: Screen a wide range of solvents and solvent mixtures. Good solvents for pyrrolidine derivatives often include alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), ketones (acetone), and chlorinated solvents (dichloromethane). The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures.

-

Crystallization Techniques:

-

Slow Evaporation: Dissolve the compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days to weeks. This is a simple and often effective method.

-

Vapor Diffusion (Hanging Drop or Sitting Drop): Dissolve the compound in a "well" solvent and place a drop of this solution on a siliconized coverslip (hanging drop) or in a microbridge (sitting drop). The well contains a "precipitant" solvent in which the compound is insoluble but which is miscible with the well solvent. The slow diffusion of the precipitant vapor into the drop gradually reduces the solubility of the compound, promoting crystallization.

-

Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature and then slowly cool it to room temperature or below.

-

-

Crystal Harvesting: Once suitable crystals have formed (typically 0.1-0.3 mm in size), carefully remove them from the mother liquor using a cryoloop and immediately mount them on the diffractometer or flash-cool them in liquid nitrogen for storage.

Data Collection: Capturing the Diffraction Pattern

Modern single-crystal X-ray diffractometers are highly automated instruments.[13] The mounted crystal is irradiated with a monochromatic X-ray beam, and the diffracted X-rays are detected.

| Parameter | Typical Setting for Pyrrolidine Derivatives | Rationale |

| X-ray Source | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) | Mo radiation is generally suitable for a wide range of organic compounds. Cu radiation provides stronger anomalous scattering signals, which can be beneficial for absolute configuration determination, especially for light-atom structures. |

| Temperature | 100 K (cryo-cooled) | Reduces thermal motion of atoms, leading to higher resolution data and minimizing radiation damage.[14] |

| Detector Distance | 40-60 mm | A shorter distance allows for the collection of higher-angle (higher resolution) data. |

| Exposure Time | 1-60 seconds per frame | Dependent on crystal size, diffracting power, and X-ray source intensity. The goal is to achieve good signal-to-noise without overloading the detector. |

| Data Redundancy | >4 | Collecting multiple measurements of the same reflection improves data quality and statistics. |

Table 1: Typical data collection parameters for substituted pyrrolidine derivatives.

Structure Solution and Refinement: From Diffraction Data to a Molecular Model

The collected diffraction data is processed to yield a set of reflection intensities. The "phase problem," the fact that the phases of the diffracted waves cannot be directly measured, is typically solved for small molecules like pyrrolidine derivatives using direct methods.[12] This initial model is then refined against the experimental data to improve its accuracy.

The Litmus Test: Absolute Stereochemistry Determination

Once a refined molecular model is obtained, the crucial step of determining the absolute stereochemistry is performed. This relies on the analysis of the anomalous scattering data.

The Flack Parameter: A Quantitative Measure of Absolute Configuration

The Flack parameter, x, is a powerful tool for determining the absolute configuration of a chiral molecule.[11][15][16] It is refined against the diffraction data and provides a measure of the relative amounts of the two enantiomers in the crystal.

-

x ≈ 0: The refined model has the correct absolute configuration.

-

x ≈ 1: The inverted model has the correct absolute configuration.

-

x ≈ 0.5: The crystal is a racemic twin (contains equal amounts of both enantiomers).

A Flack parameter close to zero with a small standard uncertainty (ideally < 0.08 for an enantiopure sample) provides high confidence in the assigned absolute stereochemistry.[15][17]

Figure 2: Decision-making flowchart based on the Flack parameter for absolute structure determination.

Common Challenges and Best Practices

While X-ray crystallography is a robust technique, researchers may encounter challenges, particularly with novel substituted pyrrolidine derivatives.

-

Poor Crystal Quality: This is the most common bottleneck. Systematically screening a wide range of crystallization conditions is essential.

-

Twinning: This occurs when two or more crystal lattices are intergrown. Twinning can often be identified during data processing and, in many cases, can be accounted for during refinement.

-

Disorder: Parts of the molecule, particularly flexible substituents on the pyrrolidine ring, may adopt multiple conformations within the crystal lattice.[12] This can complicate refinement and requires careful modeling.

-

Radiation Damage: High-intensity X-ray beams can damage the crystal, leading to a degradation of diffraction quality over time.[14][18] Using cryo-cooling and minimizing exposure time can mitigate this effect.

Data Validation and Deposition: Ensuring Scientific Rigor

The final crystallographic model should be rigorously validated. This includes checking for sensible bond lengths and angles, analyzing the residual electron density map, and ensuring that the model is chemically reasonable. Upon completion, the structural data should be deposited in a public database, such as the Cambridge Structural Database (CSD), to ensure its accessibility to the scientific community.[19][20][21]

Conclusion: The Indispensable Role of X-ray Crystallography

For drug development professionals working with substituted pyrrolidine derivatives, X-ray crystallography is an indispensable tool. It provides the only definitive method for the unambiguous assignment of absolute stereochemistry, a critical parameter that underpins all subsequent structure-activity relationship (SAR) studies and lead optimization efforts.[22][23] By following the systematic approach outlined in this guide, researchers can confidently and accurately determine the three-dimensional structures of their novel pyrrolidine-based compounds, thereby accelerating the journey from discovery to the clinic.

References

-

Zheng, M., Liu, Y., & Xu, Y. (2017). X-ray crystallography over the past decade for novel drug discovery – where are we heading next? PubMed Central. [Link]

-

Wlodawer, A., Dauter, Z., & Shabalin, I. G. (2023). The current role and evolution of X-ray crystallography in drug discovery and development. Drug Discovery Today. [Link]

-

Purechemistry. (2024). Determination of absolute configuration. [Link]

-

Alonso-García, M., et al. (2016). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. ResearchGate. [Link]

-

Polo, E. (2013). Determination of absolute configuration using single crystal X-ray diffraction. Methods in Molecular Biology. [Link]

-

Watkin, D. J., & Cooper, R. I. (2020). Howard Flack and the Flack Parameter. MDPI. [Link]

-

The Pharma Innovation Journal. (2024). A review on x-ray crystallography and it's applications. The Pharma Innovation Journal. [Link]

-

Wikipedia. (n.d.). X-ray crystallography. [Link]

-

Jacques, J., Collet, A., & Wilen, S. H. (1994). Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Enantiomers, Racemates and Resolutions. [Link]

-

Housecroft, C. E. (2020). When Stereochemistry Raised Its Ugly Head in Coordination Chemistry—An Appreciation of Howard Flack. MDPI. [Link]

-

Creative Biostructure. (n.d.). Protein X-ray Crystallography in Drug Discovery. [Link]

-

Blundell, T. L., & Patel, S. (2004). High-throughput X-ray crystallography for drug discovery. Current Opinion in Pharmacology. [Link]

-

Watkin, D. J., & Cooper, R. I. (2020). Howard Flack and The Flack Parameter. Semantic Scholar. [Link]

-

ResearchGate. (n.d.). Examples of common challenges encountered when using X-ray crystal structures. [Link]

-

Wikipedia. (n.d.). Flack parameter. [Link]

-

Watkin, D. J., & Cooper, R. I. (2020). Howard Flack and the Flack Parameter. ORA - University of Oxford. [Link]

-

Saint Petersburg State University. (n.d.). Single crystal X-ray diffraction analysis. [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]

-

Springer. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. [Link]

-

Diamond Light Source. (2021). Investigating X-ray damage to small molecular crystals. [Link]

-

Allan, D. R., et al. (2019). Radiation damage in small-molecule crystallography: fact not fiction. Acta Crystallographica Section D: Structural Biology. [Link]

-

CCDC. (n.d.). About the Cambridge Structural Database (CSD). [Link]

-

ResearchGate. (2021). Recent Advances in the Synthesis of Pyrrolidines. [Link]

-

Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. [Link]

-

MatDaCs. (n.d.). Cambridge Structure Database (CSD). [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrrolidine. PubChem. [Link]

-

de Graaff, R. A., et al. (2012). Limitations and lessons in the use of X-ray structural information in drug design. Drug Discovery Today. [Link]

-

Safo, M. K., et al. (2023). X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham. Frontiers in Molecular Biosciences. [Link]

-

Veranova. (n.d.). Structure Confirmation. [Link]

-

Mini-Reviews in Medicinal Chemistry. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

Deschamps, J. R. (2007). X-Ray Crystallography of Chemical Compounds. Current Medicinal Chemistry. [Link]

-

CCDC. (n.d.). Access Structures. [Link]

-

CCDC. (n.d.). The Largest Curated Crystal Structure Database. [Link]

-

ResearchGate. (2023). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. [Link]

-

Molecules. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

White Rose eTheses Online. (n.d.). Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. [Link]

-

Journal of the Turkish Chemical Society, Section A: Chemistry. (2023). Synthesis of Bicyclic Pyrrolidine Derivatives and their Photoluminescent Properties. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. The current role and evolution of X-ray crystallography in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. purechemistry.org [purechemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. Flack parameter - Wikipedia [en.wikipedia.org]

- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 13. veranova.com [veranova.com]

- 14. Radiation damage in small-molecule crystallography: fact not fiction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. diamond.ac.uk [diamond.ac.uk]

- 19. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 20. Cambridge Structure Database (CSD) | MatDaCs [mat-dacs.dxmt.mext.go.jp]

- 21. Search - Access Structures [ccdc.cam.ac.uk]

- 22. creative-biostructure.com [creative-biostructure.com]

- 23. ovid.com [ovid.com]

The Privileged Scaffold: A Technical Guide to the Synthesis of Chiral Pyrrolidine Building Blocks for Drug Discovery

Abstract

The chiral pyrrolidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved drugs and biologically active natural products.[1][2] Its rigid, three-dimensional geometry allows for precise spatial orientation of functional groups, making it an ideal scaffold for targeting complex biological receptors and enzymes. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of field-proven, stereoselective strategies for the synthesis of chiral pyrrolidine building blocks. We will delve into the mechanistic underpinnings and practical execution of key methodologies, including chiral pool synthesis, organocatalysis, transition-metal catalysis, and biocatalysis, offering detailed protocols and a comparative analysis to inform rational synthetic design in drug discovery programs.

The Strategic Importance of the Pyrrolidine Core

The five-membered saturated nitrogen heterocycle is a recurring motif in pharmaceuticals, valued for its favorable pharmacokinetic and pharmacodynamic properties.[3] A recent analysis revealed that the pyrrolidine ring is one of the most common nitrogen heterocycles in U.S. FDA-approved pharmaceuticals, underscoring its significance.[4][5] Its conformational rigidity, a result of "pseudorotation," provides a scaffold to build upon, reducing the entropic penalty of binding to a biological target. Furthermore, the presence of multiple stereogenic centers allows for a fine-grained exploration of three-dimensional chemical space.

Below is a representative, non-exhaustive list of FDA-approved drugs that feature the chiral pyrrolidine scaffold, illustrating its broad therapeutic applicability.

| Drug Name | Therapeutic Area | Key Pyrrolidine Precursor/Strategy |

| Captopril | Antihypertensive (ACE Inhibitor) | L-Proline (Chiral Pool) |

| Grazoprevir | Antiviral (Hepatitis C) | Substituted Proline Derivative (Chiral Pool) |

| Voxilaprevir | Antiviral (Hepatitis C) | Substituted Proline Derivative (Chiral Pool) |

| Alpelisib | Anticancer (PI3K Inhibitor) | L-Prolinamide (Chiral Pool) |

| Eletriptan | Antimigraine | Functionalized Pyrrolidine (Chiral Pool) |

| Avanafil | Erectile Dysfunction | (S)-Prolinol (Chiral Pool) |

Foundational Strategies: Chiral Pool Synthesis

The most direct and historically significant approach to chiral pyrrolidines leverages the "chiral pool"—naturally occurring, enantiomerically pure compounds. L-proline and its derivatives, such as 4-hydroxy-L-proline, are the most prominent starting materials in this class.[6] This strategy is robust, often scalable, and guarantees absolute stereochemical control from the outset.

Case Study: The Synthesis of Captopril

The synthesis of the angiotensin-converting enzyme (ACE) inhibitor Captopril is a classic example of chiral pool synthesis. The core of the molecule is derived directly from L-proline.

// Nodes Proline [label="L-Proline", peripheries=2]; AcidChloride [label="3-acetylthio-2-\nmethylpropanoyl chloride", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate [label="1-(3-Acetylthio-2-D-\nmethylpropanoyl)-L-proline"]; Captopril [label="Captopril", style="rounded,filled", fillcolor="#E8F0FE", fontcolor="#1967D2", peripheries=2]; Ammonia [label="Ammonolysis\n(NH3)", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Proline -> Intermediate [label="Acylation"]; AcidChloride -> Intermediate [style=dashed, arrowhead=none]; Intermediate -> Captopril [label="Deprotection"]; Ammonia -> Captopril [style=dashed, arrowhead=none]; }

Workflow for Captopril Synthesis from L-Proline.

The synthesis involves the direct acylation of L-proline with (S)-3-acetylthio-2-methylpropanoyl chloride.[7][8] A subsequent ammonolysis step removes the acetyl protecting group from the thiol, yielding Captopril.[7] This approach elegantly preserves the stereocenter of the starting L-proline.

Featured Protocol: Synthesis of (S)-Pyrrolidin-2-ylmethanol

(S)-prolinol is a versatile building block derived from proline and is a precursor for numerous drugs, including Avanafil.[9]

Methodology:

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add a suspension of Lithium Aluminum Hydride (LiAlH₄) (1.2 eq.) in anhydrous Tetrahydrofuran (THF).

-

Addition: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of L-proline (1.0 eq.) in anhydrous THF. Causality Note: The slow addition is critical to control the exothermic reaction between the carboxylic acid and the highly reactive hydride reagent.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Trustworthiness Note: This specific quenching procedure is crucial for generating a granular precipitate of aluminum salts that is easily filtered, simplifying purification.

-

Purification: Filter the resulting precipitate through a pad of Celite® and wash thoroughly with THF. Concentrate the filtrate under reduced pressure to yield (S)-pyrrolidin-2-ylmethanol as an oil, which can be further purified by distillation if necessary.

The Rise of Organocatalysis: Proline and its Derivatives

The 2021 Nobel Prize in Chemistry highlighted the power of asymmetric organocatalysis, a field where proline and its derivatives are central players.[10] Proline acts as a "minimalist enzyme," utilizing an enamine-based mechanism to catalyze a wide range of stereoselective transformations, most notably aldol and Mannich reactions.[3][11]

Mechanism of Proline-Catalyzed Asymmetric Aldol Reaction

The catalytic cycle proceeds through the formation of a chiral enamine intermediate from the reaction of proline's secondary amine with a donor carbonyl compound (e.g., a ketone). The carboxylic acid moiety of proline then acts as a Brønsted acid, activating the acceptor aldehyde via hydrogen bonding and directing its approach to one face of the enamine, thereby controlling the stereochemical outcome.[4][12]

// Nodes Proline [label="(S)-Proline Catalyst", style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; Ketone [label="Ketone\n(Donor)"]; Aldehyde [label="Aldehyde\n(Acceptor)"]; Enamine [label="Chiral Enamine\nIntermediate"]; TS [label="Acyclic Transition State\n(H-Bonded)", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Iminium [label="Iminium-Aldol\nIntermediate"]; Product [label="Aldol Product\n(Chiral)", style="rounded,filled", fillcolor="#E8F0FE", fontcolor="#1967D2"];

// Edges Proline -> Enamine [label="+ Ketone\n- H₂O"]; Ketone -> Enamine; Enamine -> TS [label="+ Aldehyde"]; Aldehyde -> TS; TS -> Iminium [label="C-C Bond\nFormation"]; Iminium -> Product [label="Hydrolysis"]; Product -> Proline [label="Catalyst\nRegeneration", style=dashed]; }

Catalytic Cycle of the Proline-Catalyzed Aldol Reaction.

Featured Protocol: Proline-Catalyzed Asymmetric Aldol Reaction

This protocol describes the reaction between cyclohexanone and 4-nitrobenzaldehyde, a common benchmark reaction.[13]

Methodology:

-

Setup: In a vial, dissolve (S)-proline (20 mol%) in dimethyl sulfoxide (DMSO).

-

Addition: Add cyclohexanone (5 eq.) followed by 4-nitrobenzaldehyde (1.0 eq.).

-

Reaction: Stir the mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or ¹H NMR. Causality Note: DMSO is an excellent solvent for this reaction as it solubilizes the proline catalyst and promotes the formation of the key enamine intermediate.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the chiral aldol product.

-

Validation: Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC analysis.

Precision and Power: Transition-Metal Catalysis

Transition-metal catalysis offers powerful and versatile methods for constructing chiral pyrrolidines, often with high levels of stereocontrol and functional group tolerance. The palladium-catalyzed [3+2] cycloaddition of trimethylenemethane (TMM) with imines is a particularly elegant strategy.[2][14]

Mechanism of Pd-Catalyzed [3+2] Cycloaddition

The catalytic cycle is initiated by the oxidative addition of a Pd(0) complex to a TMM precursor. The resulting zwitterionic Pd-TMM intermediate then adds to the imine. Subsequent intramolecular nucleophilic attack of the nitrogen onto the π-allylpalladium species closes the five-membered ring and regenerates the Pd(0) catalyst. The chirality is induced by a chiral phosphoramidite ligand complexed to the palladium center.[2]

// Nodes Pd0 [label="Pd(0)L"]; TMM_precursor [label="TMM Precursor"]; Pd_TMM [label="[Pd(II)-TMM]L\nIntermediate"]; Imine [label="Imine"]; Zwitterion [label="Zwitterionic\nIntermediate"]; Product [label="Chiral Pyrrolidine", style="rounded,filled", fillcolor="#E8F0FE", fontcolor="#1967D2"];

// Edges Pd0 -> Pd_TMM [label="Oxidative\nAddition"]; TMM_precursor -> Pd_TMM; Pd_TMM -> Zwitterion [label="+ Imine"]; Imine -> Zwitterion; Zwitterion -> Product [label="Ring Closure\n(Reductive Elimination)"]; Product -> Pd0 [label="Catalyst\nRegeneration", style=dashed]; }

Catalytic Cycle of the Pd-Catalyzed [3+2] TMM Cycloaddition.

Performance Data for Asymmetric [3+2] Cycloadditions

The choice of ligand and the electronic nature of the imine substrate significantly impact the reaction's efficiency and stereoselectivity.

| Imine Substrate (N-Protecting Group) | Ligand | Yield (%) | ee (%) | Reference |

| N-Boc-imine (various aryl) | (R,R)-ANDEN-derived Phosphoramidite | 75-99 | 90-98 | [2] |

| N-Tosyl-imine (various aryl) | Chiral Phosphoramidite L12 | 80-95 | 85-96 | [14] |

| N-Aryl-imine (electron-deficient) | BPPFA | 60-85 | 35-70 | [2] |

This table is a synthesis of representative data and is not exhaustive.

The Green Frontier: Biocatalysis

Biocatalysis represents a rapidly advancing frontier in chiral synthesis, offering unparalleled selectivity under mild, environmentally benign conditions. Directed evolution of enzymes, particularly cytochrome P450s, has enabled "new-to-nature" reactions, such as the intramolecular C(sp³)–H amination of organic azides to form chiral pyrrolidines.[3][7]

Featured Protocol: Biocatalytic Intramolecular C-H Amination

This protocol is adapted from the published procedure for whole-cell biocatalysis.

Methodology:

-

Culture Preparation: Grow E. coli cells expressing the engineered cytochrome P411 variant (e.g., P411-PYS-5149) in a suitable growth medium until a desired optical density is reached.

-

Cell Harvest & Resuspension: Harvest the cells by centrifugation and resuspend them in a reaction buffer (e.g., M9-N buffer, pH 7.4) to a final optical density (OD₆₀₀) of 30-40.

-

Reaction Setup: Transfer the cell suspension to an anaerobic environment (e.g., a glovebox). Add the azide substrate (e.g., 5-azidopentylbenzene, 2.5-5.0 mM final concentration) from a stock solution.

-

Incubation: Seal the reaction vessel and incubate at room temperature with gentle agitation for 16-24 hours. Causality Note: Anaerobic conditions are critical to prevent side reactions and ensure the desired nitrene insertion pathway is favored.

-

Extraction & Analysis: After the reaction period, extract the mixture with an organic solvent like ethyl acetate. Dry the organic phase, concentrate, and analyze the yield and enantiomeric excess by LC-MS and chiral HPLC, respectively. The evolved enzyme P411-PYS-5149 has been shown to produce the corresponding pyrrolidine with up to 74% yield and 99:1 enantiomeric ratio.[3]

Comparative Analysis and Future Outlook

The choice of synthetic strategy depends heavily on the specific target molecule, required scale, and available resources.

| Strategy | Advantages | Disadvantages | Best Suited For |

| Chiral Pool | Absolute stereocontrol, robust, scalable, cost-effective starting materials. | Limited structural diversity based on available natural products. | Large-scale synthesis of established drug scaffolds (e.g., Captopril, Grazoprevir).[9][12] |

| Organocatalysis | Metal-free, environmentally benign, readily available catalysts, good for creating complexity. | Can require high catalyst loadings, sometimes limited substrate scope. | Bench-scale synthesis, rapid analog generation, total synthesis.[6][10] |

| Metal Catalysis | High turnover numbers, broad substrate scope, excellent stereocontrol. | Potential for metal contamination, cost of ligands/metals, air/moisture sensitivity. | Complex molecule synthesis, access to novel chemical space.[6] |

| Biocatalysis | Exceptional selectivity (enantio-, regio-, chemo-), mild/aqueous conditions, green. | Substrate scope can be narrow, enzyme development is resource-intensive. | Green chemistry initiatives, synthesis of highly functionalized, specific targets.[6] |

The future of chiral pyrrolidine synthesis lies in the integration of these powerful techniques. The development of novel organocatalysts with higher turnover frequencies, the discovery of more robust and broadly applicable transition-metal systems, and the continued expansion of the biocatalytic toolbox through directed evolution will provide chemists with an increasingly sophisticated and versatile set of tools. These advancements will undoubtedly accelerate the discovery and development of the next generation of pyrrolidine-containing therapeutics.

References

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. [Link]

-

New mechanistic studies on the proline-catalyzed aldol reaction. (n.d.). PMC - NIH. [Link]

-

Representative FDA-approved pyrrolidine-containing drugs. (n.d.). ResearchGate. [Link]

-

Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. (2023). PubMed Central. [Link]

-

Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. (n.d.). ACS Central Science. [Link]

- Proline as an Asymmetric Organocatalyst. (2015). Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 1 - Books.

-

Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3+2] Cycloaddition of Trimethylenemethane with Imines. (n.d.). PMC - PubMed Central. [Link]

-

Synthetic Protocols of a Top-Selling Anti-Hypertensive Drug 'Captopril': A Synthon Disconnection Approach. (n.d.). SciSpace. [Link]

-

Proline-Catalyzed Direct Asymmetric Aldol Reactions. (n.d.). Journal of the American Chemical Society. [Link]

-

Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. (n.d.). NIH. [Link]

-

Improved Conditions for the Proline-Catalyzed Aldol Reaction of Acetone with Aliphatic Aldehydes. (n.d.). Organic Chemistry Portal. [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (n.d.). PubMed Central. [Link]

-

Synthesis of a New Chiral Pyrrolidine. (n.d.). PMC - NIH. [Link]

-

Proline-catalyzed aldol reactions. (n.d.). Wikipedia. [Link]

-

An improved synthesis of captopril. (1984). PubMed. [Link]

-

Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus. (2018). PubMed. [Link]

-

Synthesis of precursor Voxilaprevir and Glecaprevir. (n.d.). ResearchGate. [Link]

-

Grazoprevir (135) was synthesised from three building blocks as indicated. (n.d.). ResearchGate. [Link]

-

Comparison of organocatalysis with conventional catalysis. (n.d.). ResearchGate. [Link]

-

Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. (2021). Preprints.org. [Link]

-

Asymmetric Synthesis of Pyrrolidines via Oxetane Desymmetrization. (2022). PubMed. [Link]

-

Stereoselective Asymmetric Synthesis of Pyrrolidines with Vicinal Stereocenters Using a Memory of Chirality-Assisted Intramolecular SN2' Reaction. (2020). PubMed. [Link]

-

Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. (2024). PMC. [Link]

-

Stereoselective synthesis of pyrrolidines from N-allyl oxazolidines via hydrozirconation-cyclization. (2005). PubMed. [Link]

-

Enantiospecific and Stereoselective Synthesis of Polyhydroxylated Pyrrolidines and Indolizidines from trans-4-Hydroxy-L-proline. (1996). PubMed. [Link]

-

Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. (2023). NIH. [Link]

-

Pd-catalyzed [3 + 2] cycloaddition of cyclic ketimines and trimethylenemethanes toward N-fused pyrrolidines bearing a quaternary carbon. (2021). PMC - NIH. [Link]

-

Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. (n.d.). Organic Chemistry Portal. [Link]

-

Three-Component [3+2] Cycloaddition for Regio- and Diastereoselective Synthesis of Spirooxindole-Pyrrolidines. (n.d.). PMC - NIH. [Link]

-

Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. (2024). MDPI. [Link]

-

Synthesis of Complex Tetracyclic Fused Scaffolds Enabled by (3 + 2) Cycloaddition. (2024). Organic Letters - ACS Publications. [Link]

-

rsc.li/chemical-science Chemical Science. (2022). rsc.li. [Link]

-

A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. (2025). MDPI. [Link]

-

PROLINE CATALYZED DIRECT ASYMMETRIC ALDOL AND MANNICH REACTIONS. (2005). Chemistry | Illinois. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). PubMed. [Link]

-

Proline-Catalyzed Asymmetric Aldol Reaction | PDF | Enantioselective Synthesis. (n.d.). Scribd. [Link]

-

Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. (2023). PubMed Central. [Link]

-

Synthesis of 2-Pyrrolidinones by Palladium-Catalyzed [3+2] Cycloaddition of Isocyanates. (n.d.). research.tugraz.at. [Link]

-

Illustration of the synthesis of captopril analogs. (n.d.). ResearchGate. [Link]

Sources

- 1. Viewing a reaction path diagram — Cantera 3.2.0 documentation [cantera.org]

- 2. enamine.net [enamine.net]

- 3. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of trans-1-Boc-2-phenyl-pyrrolidine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-1-Boc-2-phenyl-pyrrolidine-3-carboxylic acid is a chiral building block of significant interest in medicinal chemistry and drug development.[1] Its rigid pyrrolidine scaffold, combined with the stereochemically defined trans orientation of the phenyl and carboxylic acid groups, provides a valuable template for the design of novel therapeutics, particularly in the realm of peptide mimetics and neurologically active compounds. The Boc (tert-butyloxycarbonyl) protecting group facilitates its use in multi-step syntheses, making it a versatile intermediate for the construction of complex molecular architectures.[1]